Silanediamine, N,N,N',N',1-pentamethyl-
Overview
Description
Silanediamine, N,N,N',N',1-pentamethyl- is an organosilicon compound with the chemical formula C5H16N2Si. It is a colorless liquid that is highly reactive and sensitive to moisture. This compound is used in various chemical synthesis processes and has applications in both academic and industrial research .
Mechanism of Action
Target of Action
Bis(dimethylamino)methylsilane is an organosilicon compound that is primarily used in the synthesis of silicon-based compounds . It interacts with various organic functional groups to synthesize silicon resins and silicon gels .
Mode of Action
Bis(dimethylamino)methylsilane reacts with other organic functional groups to form new compounds . For example, it has been used in the synthesis of silicon carbonitride (Si:C:N) films via remote microwave hydrogen plasma chemical vapor deposition (RP-CVD) from bis(dimethylamino)methylsilane precursor .
Biochemical Pathways
The biochemical pathways affected by Bis(dimethylamino)methylsilane are primarily related to the synthesis of silicon-based compounds. It is used as a precursor in the atomic layer deposition (ALD) of silicon oxide over the tungsten oxide substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silanediamine, N,N,N',N',1-pentamethyl- can be synthesized through the reaction of dimethylamine with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:
CH3SiCl3+2HN(CH3)2→CH3Si(N(CH3)2)2+2HCl
The reaction is carried out at low temperatures to control the exothermic nature of the process .
Industrial Production Methods
In industrial settings, the production of bis(dimethylamino)methylsilane involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors helps in maintaining consistent product quality and yield. The compound is typically purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Silanediamine, N,N,N',N',1-pentamethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silanediamine, N,N,N',N',1-pentamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of specialty polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Bis(dimethylamino)dimethylsilane
- Bis(dimethylamino)phenylsilane
- Tris(dimethylamino)silane
Uniqueness
Silanediamine, N,N,N',N',1-pentamethyl- is unique due to its specific reactivity profile and the ability to form stable bonds with a variety of nucleophiles. This makes it particularly useful in the synthesis of complex organosilicon compounds .
Properties
InChI |
InChI=1S/C5H15N2Si/c1-6(2)8(5)7(3)4/h1-5H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSRTMNPWKRPHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885211 | |
Record name | Silanediamine, N,N,N',N',1-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22705-33-5 | |
Record name | Silanediamine, N,N,N',N',1-pentamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022705335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanediamine, N,N,N',N',1-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanediamine, N,N,N',N',1-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(dimethylamino)methylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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